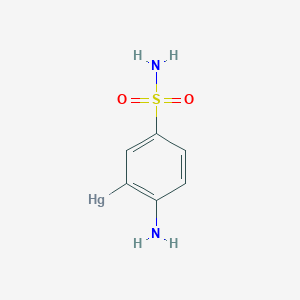

3-Mercuri-4-Aminobenzenesulfonamide

説明

特性

分子式 |

C6H7HgN2O2S |

|---|---|

分子量 |

371.79 g/mol |

IUPAC名 |

(2-amino-5-sulfamoylphenyl)mercury |

InChI |

InChI=1S/C6H7N2O2S.Hg/c7-5-1-3-6(4-2-5)11(8,9)10;/h1,3-4H,7H2,(H2,8,9,10); |

InChIキー |

KGGLGSZFQPTPPT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N |

正規SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N |

製品の起源 |

United States |

Nomenclature, Classification, and Structural Attributes Within Chemical Research

Systematic Naming Conventions and Chemical Classifications

The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is (2-amino-5-sulfamoylphenyl)mercury . wikipedia.org This systematic name precisely describes the molecular architecture, identifying the mercury atom's position on the phenyl ring relative to the amino and sulfamoyl groups. The compound is also known by several synonyms, including [2-amino-5-(sulfamoyl)phenyl]mercury and [2-amino-5-(aminosulfonyl)phenyl]mercury. wikipedia.org

From a classification perspective, 3-Mercuri-4-Aminobenzenesulfonamide is categorized as both an aminobenzenesulfonamide and an arylmercury compound . wikipedia.orglibretexts.org The former classification arises from the presence of a benzenesulfonamide (B165840) moiety substituted with an amino group on the benzene (B151609) ring. libretexts.org The latter classification is due to the direct covalent bond between a mercury atom and a carbon atom of the aromatic ring. wikipedia.org This dual classification places it within the broader categories of organosulfur and organometallic compounds. nih.govcdn-website.com

Fundamental Structural Framework and Key Substructures

The foundational structure of this compound is built upon a substituted benzene ring. Two key functional groups, which are crucial to its chemical identity, are attached to this aromatic core: the aminobenzenesulfonamide group and the mercury-containing substituent.

The organomercury substructure is characterized by the carbon-mercury (C-Hg) bond. The mercury atom is directly bonded to the third carbon of the benzene ring, ortho to the amino group and meta to the sulfonamide group. This direct metal-carbon bond is a defining feature of organomercury compounds and significantly influences the compound's reactivity and stereochemistry. wikipedia.org

Theoretical Aspects of Molecular Geometry and Electronic Structure

The theoretical understanding of the molecular geometry and electronic structure of this compound can be inferred from general principles of organometallic and sulfonamide chemistry.

Electronic Structure: The electronic structure is characterized by the interplay of the aromatic π-system of the benzene ring, the lone pairs of the nitrogen and oxygen atoms, and the orbitals of the mercury atom. The mercury atom, with its available 6s and 6p orbitals, participates in the formation of the covalent bond with the carbon atom of the phenyl ring. libretexts.org The presence of the electron-donating amino group and the electron-withdrawing sulfonamide group will influence the electron density distribution across the aromatic ring.

Computational studies on related organomercury and sulfonamide compounds often employ methods like Density Functional Theory (DFT) to model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and spectral properties. While specific calculations for this compound are not available, the general principles suggest a complex electronic landscape resulting from the amalgamation of the organic and organometallic moieties.

Data Tables

Table 1: Nomenclature and Identifiers

| Attribute | Value |

|---|---|

| Systematic (IUPAC) Name | (2-amino-5-sulfamoylphenyl)mercury wikipedia.org |

| Common Name | This compound wikipedia.org |

| Synonyms | [2-amino-5-(sulfamoyl)phenyl]mercury, [2-amino-5-(aminosulfonyl)phenyl]mercury wikipedia.org |

| Chemical Formula | C₆H₇HgN₂O₂S wikipedia.org |

Table 2: Chemical Classifications

| Classification | Description |

|---|---|

| Aminobenzenesulfonamide | Contains a benzenesulfonamide moiety with an amine group on the benzene ring. libretexts.org |

| Arylmercury Compound | Contains a direct covalent bond between a mercury atom and a carbon atom of an aromatic ring. wikipedia.org |

| Organosulfur Compound | Contains a sulfur atom bonded to carbon. nih.gov |

| Organometallic Compound | Contains at least one bond between a carbon atom of an organic compound and a metal. cdn-website.com |

Synthetic Methodologies and Preparative Routes

Strategies for Mercury Introduction into Sulfonamide Frameworks

The primary strategy for introducing a mercury atom into an aromatic sulfonamide framework, such as in the formation of 3-Mercuri-4-Aminobenzenesulfonamide, is through electrophilic aromatic substitution. This reaction typically involves the direct mercuration of the aromatic ring using a mercury(II) salt, most commonly mercuric acetate (B1210297), Hg(O₂CCH₃)₂. The electron-rich nature of the aromatic ring of the sulfonamide facilitates the attack by the electrophilic mercury species.

A key consideration in the mercuration of 4-aminobenzenesulfonamide (sulfanilamide) is the directing effect of the substituents on the benzene (B151609) ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the sulfonamide group (-SO₂NH₂) is a deactivating group and a meta-director. Due to the powerful activating and directing influence of the amino group, the incoming mercury electrophile is directed to the positions ortho to the amino group. This leads to the formation of this compound.

To control the reaction and prevent potential side reactions, such as polysubstitution or reaction at the amino group, a common strategy involves the temporary protection of the amino group. This is typically achieved by acetylation to form N-acetylsulfanilamide. The acetyl group moderates the activating effect of the amine and ensures a cleaner reaction. Following the mercuration step, the acetyl group can be removed by hydrolysis to yield the desired this compound.

Precursor Synthesis and Intermediate Derivatization

The primary precursor for the synthesis of this compound is 4-aminobenzenesulfonamide, also known as sulfanilamide (B372717). Sulfanilamide itself is synthesized from acetanilide (B955). The synthesis begins with the chlorosulfonation of acetanilide using chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride. This intermediate is then treated with ammonia (B1221849) to form p-acetamidobenzenesulfonamide. Finally, the acetyl group is removed by acid-catalyzed hydrolysis to yield sulfanilamide.

As mentioned, for a more controlled mercuration, N-acetylsulfanilamide is a key intermediate derivative. This is readily prepared by the acetylation of sulfanilamide using acetic anhydride (B1165640) or acetyl chloride. This intermediate is then subjected to the mercuration reaction.

The product of the mercuration reaction is typically an organomercury acetate, such as 3-acetoxymercuri-4-aminobenzenesulfonamide. This intermediate can then be converted to the corresponding chloromercuri derivative, 3-chloromercuri-4-aminobenzenesulfonamide, by treatment with a chloride salt, such as sodium chloride. The final step in the synthesis, if the N-acetylated precursor was used, is the hydrolysis of the acetyl group to regenerate the free amino group, yielding this compound.

Methodological Advancements in Organomercurial Sulfonamide Preparation

While the fundamental approach to the synthesis of organomercurial sulfonamides relies on classical electrophilic aromatic substitution, advancements have focused on improving reaction conditions and yields. The use of different mercury(II) salts and solvent systems can influence the reactivity and selectivity of the mercuration process. For instance, the use of mercuric trifluoroacetate (B77799) can lead to faster reaction rates compared to mercuric acetate due to its higher electrophilicity. libretexts.org

Modern synthetic methods also emphasize the importance of precise control over reaction parameters such as temperature and stoichiometry to minimize the formation of byproducts. The development of more efficient purification techniques, such as column chromatography, has also been crucial in isolating the desired organomercurial sulfonamide in high purity.

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of this compound proceeds through an electrophilic aromatic substitution mechanism. The key steps are as follows:

Generation of the Electrophile: In solution, mercuric acetate can dissociate to form the electrophilic species, the acetoxymercury cation ([HgOAc]⁺). rsc.org This cation is a potent electrophile that can attack the electron-rich aromatic ring.

Formation of the σ-complex (Arenium Ion): The π-electrons of the benzene ring of the sulfonamide attack the electrophilic mercury species. This leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The positive charge is delocalized over the aromatic ring. The attack occurs preferentially at the position ortho to the strongly activating amino group.

Deprotonation: A base in the reaction mixture, such as the acetate ion (OAc⁻), removes a proton from the carbon atom bearing the mercury group. This restores the aromaticity of the ring and yields the final mercurated product.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

While dedicated NMR studies on isolated 3-Mercuri-4-Aminobenzenesulfonamide are not extensively reported in publicly available literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be inferred from the known structure and data from analogous sulfonamides. nih.govrsc.org

In ¹H NMR spectroscopy, the aromatic protons would likely appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonamide (-SO₂NH₂) and mercury (-Hg) groups would influence the chemical shifts of the aromatic protons. The protons of the primary amine group would be expected to produce a broad singlet, the chemical shift of which would be sensitive to the solvent and concentration. Similarly, the sulfonamide protons would also give rise to a broad singlet.

For ¹³C NMR spectroscopy, the aromatic carbons would exhibit signals between 110 and 150 ppm. The carbon atom directly bonded to the mercury atom would be significantly affected, and its chemical shift would be a key indicator of the C-Hg bond. The other carbon atoms in the benzene (B151609) ring would have their chemical shifts influenced by the positions of the amino and sulfonamide substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.0 - 8.0 | Complex multiplet pattern expected. |

| Amine Protons (-NH₂) | Variable, broad singlet | Solvent and concentration dependent. |

| Sulfonamide Protons (-SO₂NH₂) | Variable, broad singlet | Solvent and concentration dependent. |

| Aromatic Carbons | 110 - 150 | Chemical shifts influenced by substituents. |

| Carbon bonded to Hg | Highly variable | Dependent on the specific chemical environment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, characteristic vibrational frequencies associated with the amino, sulfonamide, and benzene ring moieties would be expected. researchgate.netresearchgate.net

The IR spectrum would likely show strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine and the sulfonamide group would appear as broad bands in the range of 3500-3200 cm⁻¹. Bending vibrations for the N-H groups would be observed at lower frequencies. The C-N and C-S stretching vibrations, as well as the various vibrational modes of the benzene ring, would also be present in the fingerprint region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The S-O and C-S stretching vibrations, as well as the symmetric breathing mode of the benzene ring, would be expected to produce strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -SO₂NH₂ | Asymmetric S=O Stretch | 1350 - 1300 |

| -SO₂NH₂ | Symmetric S=O Stretch | 1160 - 1140 |

| -NH₂ / -SO₂NH₂ | N-H Stretch | 3500 - 3200 |

| -NH₂ / -SO₂NH₂ | N-H Bend | 1650 - 1550 |

| Benzene Ring | C-H Stretch | 3100 - 3000 |

| Benzene Ring | C=C Stretch | 1600 - 1450 |

| C-S | C-S Stretch | 800 - 600 |

| C-Hg | C-Hg Stretch | Lower frequency region |

Mass Spectrometry Techniques in Molecular Mass and Fragmentation Studies

Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound (C₆H₇HgN₂O₂S), the calculated monoisotopic mass is approximately 372.9935 Da. nih.gov High-resolution mass spectrometry would be able to confirm this exact mass.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of small molecules and radicals. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and the cleavage of the S-N bond. The presence of the mercury atom would lead to unique isotopic patterns in the mass spectrum due to the multiple stable isotopes of mercury. Fragmentation involving the loss of the mercury atom or the entire mercuri-amino-benzenesulfonamide moiety could also be anticipated.

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography has provided definitive structural information for this compound when complexed with human carbonic anhydrase II. The Protein Data Bank (PDB) contains entries (e.g., 3CA2) that detail the three-dimensional arrangement of the atoms in this complex. drugbank.com

These crystallographic studies reveal the precise binding mode of the inhibitor within the enzyme's active site. The sulfonamide group is observed to coordinate directly with the catalytic zinc ion, a hallmark of sulfonamide-based carbonic anhydrase inhibitors. nih.govnih.gov

Coordination Geometry Analysis of the Mercury Center

The X-ray crystal structure allows for a detailed analysis of the coordination geometry of the mercury atom. In the context of the carbonic anhydrase II complex, the mercury atom is covalently bonded to a carbon atom of the benzene ring. The coordination environment of the mercury is primarily defined by this C-Hg bond. Depending on the specific crystallization conditions and the local environment within the protein, the mercury atom may also exhibit weak interactions with nearby atoms, though these are not typically considered formal coordination bonds in this context. The primary interaction of the molecule with the enzyme's active site is through the sulfonamide group's coordination to the zinc ion. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions of the aromatic benzene ring. The presence of the amino and sulfonamide substituents on the benzene ring will influence the position and intensity of these absorption bands.

Typically, aminobenzenesulfonamides exhibit strong absorption bands in the ultraviolet region. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The mercury substituent may also perturb the electronic structure of the aromatic system, potentially leading to further shifts in the absorption bands. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally but are anticipated to fall within the range typical for substituted benzene derivatives. nist.govnist.gov

Coordination Chemistry and Metal Ligand Interactions

Principles of Mercury-Sulfonamide Ligand Coordination

The coordination of mercury with sulfonamide ligands like 3-Mercuri-4-Aminobenzenesulfonamide is governed by the principles of Hard and Soft Acid-Base (HSAB) theory. Mercury(II) is a soft Lewis acid, showing a high affinity for soft Lewis bases. acs.orgnih.gov The sulfonamide moiety and the aminobenzene group offer several potential donor sites for coordination, including the sulfonamidic nitrogen, the sulfonyl oxygens, and the amino nitrogen.

Research on metal complexes of sulfonamides indicates that coordination can occur through various atoms. In many instances, the deprotonated sulfonamidic nitrogen atom is the primary coordination site. researchgate.netresearchgate.netnih.gov This is often observed in complexes of sulfadiazine, sulfamerazine, and sulfamethazine (B1682506) with mercury(II), where short, linear N-Hg-N bonds are formed. researchgate.net However, the sulfonyl oxygens and the nitrogen atoms of heterocyclic rings (if present) can also participate in coordination, leading to higher coordination numbers and more complex geometries. researchgate.netnih.gov For instance, in some mercury-sulfonamide complexes, the metal center can be eight-coordinate, involving interactions with both the sulfonamidic nitrogen and sulfonyl oxygen atoms from two tridentate sulfonamide ligands, as well as solvent molecules. researchgate.net The amino group on the benzene (B151609) ring is another potential binding site, though coordination through the sulfonamidic nitrogen is often preferred. researchgate.net Infrared (IR) spectroscopy is a key tool in determining the coordination mode, as shifts in the vibrational frequencies of the SO₂ and NH groups can indicate their involvement in bonding to the metal center. researchgate.netrsc.org

Chelation Effects and Macrocyclic Ligands in Organomercury Systems

The chelate effect describes the enhanced stability of a metal complex containing a chelating ligand (a ligand that binds to the metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. youtube.com This increased stability is primarily an entropic effect; the formation of a chelate complex leads to an increase in the number of free molecules in the system, resulting in a positive entropy change that makes the reaction more favorable. youtube.comyoutube.com

The macrocyclic effect provides an even greater stability enhancement. A macrocyclic ligand is a large, cyclic molecule containing multiple donor atoms that can surround a metal ion. The stability of macrocyclic complexes is due to both a favorable enthalpy (pre-organization of the donor atoms) and entropy change. youtube.comyoutube.com

In organomercury systems, these effects are highly relevant. The high affinity of mercury for sulfur makes it a target for chelation therapy using sulfur-containing ligands to treat mercury poisoning. nih.gov Peptides containing multiple cysteine residues, for example, can act as chelating agents for mercury(II). nih.gov Spectroscopic studies on dicysteinyl tetrapeptides have shown that they can form stable, bis-thiolated S-Hg-S complexes, effectively sequestering the mercury ion. nih.gov The design of macrocyclic ligands with selenium and tellurium donor atoms has been suggested as a promising approach for creating highly selective chelating agents for mercury, given mercury's even stronger preference for these heavier chalcogens over sulfur. nih.gov

Spectroscopic Investigations of Coordination Environments

A variety of spectroscopic techniques are employed to elucidate the coordination environment of mercury in compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁹Hg NMR is a particularly powerful tool for studying mercury-containing compounds. nih.gov The ¹⁹⁹Hg nucleus has a spin of 1/2 and a wide chemical shift range of over 4300 ppm, making its chemical shifts extremely sensitive to the ligand type, coordination number, and geometry of the mercury center. nih.govnorthwestern.edu Generally, an increase in the coordination number of the mercury atom leads to a deshielding effect, shifting the ¹⁹⁹Hg signal to a higher frequency (downfield). nih.gov ¹H NMR is also valuable, as coupling between protons and the ¹⁹⁹Hg nucleus can provide structural information. publish.csiro.auresearchgate.net Two-dimensional NMR experiments, such as ¹H-¹⁹⁹Hg HMQC, can further clarify the connectivity within the molecule. northwestern.edu

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure of organomercury complexes, including precise bond lengths and angles. core.ac.uk These studies have confirmed that while mercury often prefers a linear, two-coordinate geometry, it frequently participates in weaker, secondary interactions with nearby atoms, leading to distorted coordination polyhedra. core.ac.ukpublish.csiro.au For example, crystal structures of mercury(II) halide complexes with various ligands show a range of coordination numbers and geometries, from linear to tetrahedral and beyond. rsc.orgarizona.edunih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. Changes in the stretching frequencies of bonds, such as the S=O and N-H bonds in the sulfonamide group, upon complexation with mercury can confirm which atoms are acting as donors. researchgate.netresearchgate.netrsc.org

X-ray Absorption Near Edge Spectroscopy (XANES): High-resolution XANES is a sensitive technique for probing the coordination environment of mercury. The intensity and shape of features in the XANES spectrum are directly related to the number and type of ligands, as well as the geometry around the mercury atom. acs.orgwhiterose.ac.uk This method can differentiate between different coordination numbers, such as linear two-coordinate Hg-S and trigonal or tetrahedral geometries. whiterose.ac.uk

| Spectroscopic Technique | Information Obtained | Typical Observations in Organomercury-Sulfonamide Complexes |

|---|---|---|

| ¹⁹⁹Hg NMR | Coordination number, ligand type, geometry. | Chemical shifts are highly sensitive to the coordination sphere; increased coordination number generally causes a downfield shift. nih.gov |

| ¹H NMR | Proton environment, ¹H-¹⁹⁹Hg coupling constants. | Provides information on the organic framework and its proximity to the mercury center. researchgate.net |

| X-ray Crystallography | Precise bond lengths, bond angles, overall molecular structure in the solid state. | Often reveals a primary linear coordination with additional, longer (secondary) bonds to other donors, resulting in distorted geometries. core.ac.ukpublish.csiro.au |

| Infrared (IR) Spectroscopy | Identification of donor atoms. | Shifts in ν(SO₂) and ν(NH) frequencies indicate coordination through sulfonyl oxygen or sulfonamidic nitrogen. researchgate.netresearchgate.net |

| XANES | Coordination number and geometry. | A sharp, intense near-edge peak is characteristic of linear two-coordination (e.g., S-Hg-S). acs.orgwhiterose.ac.uk |

Theoretical Models of Metal-Ligand Bonding

Computational chemistry provides powerful tools for understanding the nature of the mercury-ligand bond. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the geometries, stabilities, and electronic properties of mercury complexes. acs.orgnih.gov

Theoretical studies have been instrumental in explaining mercury's preference for soft ligands. Calculations show that while gas-phase affinities might suggest otherwise, the inclusion of solvent effects correctly predicts the high stability of mercury-thiolate complexes in aqueous solution. acs.org These models can dissect binding energies into components like electrostatic interaction, orbital interaction (covalent bonding), and Pauli repulsion. nih.gov

Natural Bond Orbital (NBO) analysis is another computational technique used to investigate the charge distribution and the nature of the bonding between the metal and the ligand fragments. nih.gov Such analyses have been applied to various mercury complexes to quantify the donor-acceptor interactions. Furthermore, theoretical models have been developed to create force fields for molecular dynamics simulations of mercury-containing proteins, allowing for the study of the dynamic behavior of these systems. nih.govresearchgate.net These computational approaches complement experimental data from spectroscopic and structural studies, providing a more complete picture of metal-ligand bonding. acs.org

| Theoretical Method | Purpose | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure, energy, and electronic properties. | Predicts stable geometries and explains ligand preferences (e.g., HSAB theory). acs.orgnih.gov |

| Energy Decomposition Analysis (EDA) | Dissects the interaction energy into physically meaningful components (electrostatic, orbital, etc.). | Quantifies the contributions of ionic and covalent character to the metal-ligand bond. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and donor-acceptor interactions. | Investigates the nature of charge transfer between the ligand and the mercury center. nih.gov |

| Ab initio Molecular Dynamics (AIMD) | Simulates the dynamic behavior of molecules from first principles. | Models the interactions and dynamics of mercury complexes in solution or within biological macromolecules. nih.govresearchgate.net |

Reactivity in Coordination Sphere Modifications

Organomercury compounds exhibit a range of reactivities, often centered on the cleavage of the mercury-carbon bond. wikipedia.org While the Hg-C bond is relatively stable to air and water, it can be cleaved under specific conditions. wikipedia.orgchemeurope.com

Protolytic cleavage of the Hg-C bond is a key reaction. The susceptibility of this bond to cleavage by protic acids is highly dependent on the nature of the other ligands coordinated to the mercury center. nih.gov Studies have shown that increasing the coordination number of the mercury atom can facilitate the protolytic cleavage of the Hg-C bond. For instance, the presence of additional coordinating ligands can make a two-coordinate R-Hg-X compound more reactive towards cleavage. nih.gov

Transmetalation is another important reaction of organomercurials, where the organic group is transferred from mercury to a more electropositive metal. wikipedia.orgchemeurope.com This makes organomercury compounds useful, albeit often toxic, intermediates in the synthesis of other organometallic compounds. wikipedia.org

Ligand exchange reactions are also common. The ligands in the coordination sphere of a mercury complex can be replaced by other ligands, with the thermodynamics of the exchange being dictated by the relative affinities of the ligands for the mercury center. This is the principle behind the use of chelating agents in mercury detoxification. nih.gov

Investigation of Biological Activity and Molecular Mechanisms

Interaction with Metalloenzymes and Biological Targets

The biological activity of 3-mercuri-4-aminobenzenesulfonamide is significantly influenced by its interactions with metalloenzymes, a class of enzymes that contain a metal ion cofactor. nih.gov The presence of the mercury atom in its structure plays a crucial role in these interactions.

Carbonic Anhydrase Inhibition Studies.mdpi.comnih.govnih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are vital for numerous physiological processes, including the reversible hydration of carbon dioxide to bicarbonate. nih.govmdpi.comnih.gov The sulfonamide group in this compound is a key feature that allows it to act as an inhibitor of these enzymes. mdpi.com

X-ray crystallography has been an indispensable tool for elucidating the precise binding mode of inhibitors within the active site of carbonic anhydrases. nih.gov For this compound, crystallographic studies have provided a detailed, three-dimensional view of its interaction with the enzyme. nih.gov These studies reveal that the inhibitor binds directly to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.gov This direct coordination to the catalytic metal ion is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. nih.gov The structural data obtained from X-ray crystallography is crucial for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors. nih.gov

The inhibition of carbonic anhydrase by this compound follows a well-established mechanism for sulfonamide inhibitors. nih.govnih.gov By binding to the zinc ion, the inhibitor displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme. mdpi.com This prevents the enzyme from carrying out the hydration of carbon dioxide, effectively blocking its function. The deprotonated sulfonamide group mimics the transition state of the natural reaction, leading to tight binding and potent inhibition. nih.gov

Exploration of Other Enzyme Systems

While the interaction of this compound with carbonic anhydrase is well-characterized, its effects on other enzyme systems are less understood. The presence of a reactive mercury atom suggests potential interactions with other metalloenzymes or proteins containing cysteine residues, as mercury has a high affinity for sulfhydryl groups. Further research is needed to explore these potential off-target interactions and to fully understand the broader biological profile of this compound.

Structure-Activity Relationship (SAR) Studies at the Molecular Level.mdpi.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For sulfonamide-based carbonic anhydrase inhibitors like this compound, several key structural features determine their inhibitory potency and selectivity. nih.govnih.gov

The primary sulfonamide group is essential for potent inhibition, as it directly coordinates with the zinc ion in the active site. nih.gov Modifications to this group generally lead to a significant loss of activity. The nature and position of substituents on the aromatic ring also play a crucial role in modulating the binding affinity. nih.gov For instance, the amino group at the 4-position of the benzene (B151609) ring in this compound can influence its electronic properties and interactions with the active site. mdpi.com

| Feature | Description |

| Core Structure | 4-Aminobenzenesulfonamide |

| Key Functional Group | Primary Sulfonamide (-SO₂NH₂) |

| Substituent at C3 | Mercury (-Hg) |

| Substituent at C4 | Amino (-NH₂) |

Design and Synthesis of Analogs and Derivatives

The synthesis of analogs of this compound would theoretically involve modifications at three primary sites: the aromatic ring, the amino group, and the sulfonamide group.

Mercuration of Aromatic Aminobenzenesulfonamides:

The foundational step in synthesizing the parent compound and its analogs is the mercuration of an aminobenzenesulfonamide. This is an electrophilic aromatic substitution reaction where a mercury-containing electrophile is introduced onto the aromatic ring. libretexts.org The position of mercuration is directed by the existing substituents on the benzene ring. The amino (-NH2) and sulfonamide (-SO2NH2) groups are ortho-, para-directing.

General synthetic routes to organomercury compounds often involve the direct reaction of a mercury salt, such as mercuric acetate (B1210297), with the aromatic compound. wikipedia.org For instance, reacting 4-aminobenzenesulfonamide with mercuric acetate would be a plausible method to introduce the mercury group. The reaction conditions, such as temperature and solvent, can influence the position and extent of mercuration. libretexts.org

Analog Design through Modification of Functional Groups:

The design of analogs would focus on altering the physicochemical properties of the parent molecule to potentially modulate its biological activity.

Modification of the Amino Group: The amino group can be modified through various chemical reactions. nih.gov Alkylation, acylation, or conversion to a Schiff base by reacting with aldehydes or ketones could yield a range of derivatives. For example, N-acylation would introduce different alkyl or aryl groups, altering the lipophilicity and steric bulk at this position.

Modification of the Sulfonamide Group: The sulfonamide moiety offers another site for structural variation. The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. This can be achieved by reacting the parent compound with corresponding alkyl or aryl halides. Such modifications would significantly impact the acidity and hydrogen-bonding capabilities of the sulfonamide group.

Modification of the Aromatic Ring: Introducing other substituents onto the aromatic ring, such as alkyl, halogen, or nitro groups, could further diversify the analogs. The position of these additional substituents would be guided by the directing effects of the existing amino, sulfonamide, and mercury groups.

A hypothetical scheme for the synthesis of an analog could involve the initial mercuration of a substituted 4-aminobenzenesulfonamide or the subsequent modification of the amino or sulfonamide group of this compound.

Hypothetical Synthesis Data

| Starting Material | Reagent | Potential Analog |

| 4-Aminobenzenesulfonamide | Mercuric Acetate | This compound |

| This compound | Acetic Anhydride (B1165640) | 3-Mercuri-4-acetamidobenzenesulfonamide |

| This compound | Methyl Iodide, Base | 3-Mercuri-4-amino-N-methylbenzenesulfonamide |

Correlating Structural Modifications with Biological Response

The biological activity of the synthesized analogs would need to be evaluated to establish a structure-activity relationship (SAR). drugdesign.org SAR studies aim to identify the chemical features responsible for the biological effects of a compound. nih.govrsc.org

Influence of Lipophilicity and Electronic Effects:

Steric Factors:

The size and shape of the analogs (steric factors) are also critical. Bulky substituents could enhance binding to a target by filling a hydrophobic pocket or, conversely, hinder binding due to steric clashes.

Hypothetical Structure-Activity Relationship Data

| Analog | Modification | Expected Change in Property | Potential Impact on Biological Activity |

| 3-Mercuri-4-acetamidobenzenesulfonamide | N-acetylation of the amino group | Increased lipophilicity, altered hydrogen bonding | Modified target binding and cellular uptake |

| 3-Mercuri-4-amino-N-methylbenzenesulfonamide | N-methylation of the sulfonamide | Decreased acidity of sulfonamide proton | Altered interaction with target enzymes |

| 5-Chloro-3-mercuri-4-aminobenzenesulfonamide | Chlorination of the aromatic ring | Increased lipophilicity, altered electronic distribution | Enhanced or altered target affinity |

Mechanistic Pathways of Biological Effects (Molecular Scale)

The biological effects of this compound and its analogs would likely be mediated through interactions with specific biomolecules, particularly enzymes.

Inhibition of Enzymes:

Organomercurial compounds are known to be potent inhibitors of enzymes, primarily through their high affinity for sulfhydryl (-SH) groups in cysteine residues. nih.gov The mercury atom can form a covalent bond with the sulfur atom of a cysteine residue within the active site or an allosteric site of an enzyme, leading to its inhibition. youtube.comyoutube.com This interaction can disrupt the enzyme's catalytic activity and, consequently, the metabolic pathway it is involved in.

The sulfonamide moiety is a well-known pharmacophore present in many drugs that target enzymes such as carbonic anhydrases and dihydropteroate (B1496061) synthase. Therefore, it is plausible that this compound could exhibit inhibitory activity against enzymes that are targets for both organomercurials and sulfonamides.

Potential Molecular Targets:

The biological activity of this compound could also be influenced by the presence of organomercurial detoxifying enzymes, such as organomercurial hydrolase, which can cleave the carbon-mercury bond. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often providing a good balance between accuracy and computational cost for organic and organometallic compounds.

The initial step in computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For 3-Mercuri-4-Aminobenzenesulfonamide, the geometry would be expected to feature a benzene (B151609) ring substituted with an amino group (-NH2), a sulfonamide group (-SO2NH2), and a mercury atom (-Hg). The presence of the heavy mercury atom necessitates the use of appropriate basis sets that can handle relativistic effects, such as the LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set for mercury and a Pople-style basis set like 6-31G(d,p) for the lighter atoms (C, H, N, O, S).

Upon optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles can be analyzed. The C-Hg bond length and the geometry around the mercury atom are of particular interest. Organomercury compounds often exhibit linear or near-linear C-Hg-X bond angles. The electronic structure analysis would involve the distribution of electron density and the nature of the chemical bonds within the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Hg Bond Length | ~2.1 Å |

| C-S Bond Length | ~1.8 Å |

| S-N Bond Length | ~1.7 Å |

| C-N (amino) Bond Length | ~1.4 Å |

| C-C (aromatic) Bond Length | ~1.4 Å |

| C-S-N Bond Angle | ~107° |

| H-N-H (amino) Bond Angle | ~110° |

Note: These values are illustrative and based on typical bond lengths and angles in related structures. Actual calculated values would depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich aminobenzenesulfonamide moiety, particularly the amino group and the aromatic ring. The LUMO, on the other hand, might have significant contributions from the mercury atom and the sulfonyl group. The precise nature and energy of these orbitals would be determined through DFT calculations.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.0 eV |

Note: These are representative values. Actual energies can vary based on the computational method and solvent environment.

Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | ~ 3.75 eV |

| Chemical Hardness (η) | ~ 2.75 eV |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dechemrxiv.orgrsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.de The MEP map uses a color scale to indicate regions of different electrostatic potential, where red typically represents electron-rich regions (negative potential) and blue represents electron-poor regions (positive potential).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and sulfonamide groups, as well as the region around the mercury atom, would likely exhibit positive potential, indicating them as potential sites for nucleophilic interaction.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein (receptor). nih.govnih.govmdpi.com These methods are fundamental in drug discovery and design. rjb.ronih.gov

Given that sulfonamides are a well-known class of drugs, and organomercurials are known to interact with proteins, particularly with sulfhydryl groups of cysteine residues, molecular docking could be employed to investigate the potential binding of this compound to various protein targets. nih.gov The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity based on a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.com

A plausible target for docking studies could be carbonic anhydrase, a known target for many sulfonamide drugs. nih.govnih.gov The sulfonamide group of the molecule would be expected to coordinate with the zinc ion in the active site of carbonic anhydrase, while the aminobenzenesulfonamide moiety could form hydrogen bonds and other interactions with surrounding amino acid residues. The mercury-containing part of the molecule would introduce a unique steric and electronic profile that could influence the binding mode and affinity.

Molecular dynamics simulations could then be used to study the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interactions and the conformational changes that may occur upon binding.

Table 4: Potential Interacting Residues in a Hypothetical Protein Binding Site (e.g., Carbonic Anhydrase)

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bonding | Thr, His, Gln |

| Hydrophobic Interactions | Val, Leu, Phe |

| Coordination | Zn²⁺ (via sulfonamide) |

| Interaction with Mercury | Cys (potential for covalent or strong non-covalent interaction) |

Note: The specific interacting residues would depend on the actual protein target and the predicted binding pose.

Prediction of Binding Modes and Affinities

The primary biological target for this compound is the enzyme carbonic anhydrase (CA), specifically human carbonic anhydrase II (hCA II). The binding of this compound has been investigated through X-ray crystallography, providing an experimentally determined binding mode that serves as a benchmark for computational predictions. rcsb.org

The crystal structure, deposited in the Protein Data Bank (PDB) under the code 3CA2, shows this compound complexed with hCA II. rcsb.orgproteopedia.org In this structure, the sulfonamide group is the primary anchoring point to the enzyme's active site. The nitrogen atom of the sulfonamide deprotonates and coordinates directly to the catalytic zinc ion (Zn²⁺), a hallmark interaction for sulfonamide-based carbonic anhydrase inhibitors. This coordination, along with a network of hydrogen bonds with active site residues like Thr199, stabilizes the inhibitor within the binding pocket. The mercury-containing portion of the molecule extends towards the entrance of the active site.

Molecular docking and molecular dynamics (MD) simulations are the principal computational methods used to predict such binding modes.

Molecular Docking: This technique would predict the preferred orientation of this compound within the hCA II active site. A successful docking study would replicate the experimentally observed coordination of the sulfonamide group to the zinc ion and the hydrogen bond network. The scoring functions used in docking programs estimate the binding affinity, providing a numerical value (e.g., in kcal/mol) that ranks its potential potency relative to other inhibitors. For novel sulfonamide derivatives, docking is a crucial first step to investigate binding conformations. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the predicted protein-ligand complex over time. An MD simulation would reveal the flexibility of the compound in the active site and the persistence of key interactions, such as the coordination to the zinc ion and hydrogen bonds, providing a more detailed understanding of the binding affinity.

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 3CA2 | rcsb.orgproteopedia.org |

| Resolution | 2.00 Å | proteopedia.org |

| Key Binding Interaction | Sulfonamide group coordinates to the active site Zinc ion (Zn²⁺) | rcsb.org |

| Other Interactions | Hydrogen bonding with active site residues (e.g., Thr199) | rcsb.org |

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

While specific QSAR models developed exclusively for this compound are not documented in available literature, the principles of QSAR have been widely applied to both sulfonamides and organometallic compounds. nih.govnih.gov A QSAR study for a series of related mercurial sulfonamides would involve the following steps:

Data Set Compilation: A series of analogs of this compound would be synthesized, and their inhibitory activity against a target like carbonic anhydrase would be experimentally measured (e.g., as IC₅₀ or Kᵢ values).

Descriptor Calculation: For each compound in the series, a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO). These are often calculated using methods like Density Functional Theory (DFT). nih.gov

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which describes the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). youtube.com For organometallic compounds, specific descriptors accounting for the properties of the metal-carbon bond would be crucial. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

For example, a hypothetical QSAR model for sulfonamide inhibitors might take the form:

log(1/IC₅₀) = c₁(LogP) + c₂(HOMO Energy) + c₃*(Molecular Weight) + constant

This equation would allow researchers to predict the inhibitory activity of a new sulfonamide based solely on its calculated structural descriptors, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

| Compound | Experimental Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molecular Weight (g/mol) | HOMO Energy (eV) |

|---|---|---|---|---|

| Analog 1 | 1.5 | -0.5 | 250.1 | -9.8 |

| Analog 2 | 0.8 | 0.2 | 264.2 | -9.5 |

| Analog 3 | 2.3 | -1.1 | 236.0 | -10.1 |

| This compound | Value would be experimentally determined | Value would be calculated | Value would be calculated | Value would be calculated |

This table is illustrative of the data required for a QSAR study and does not represent actual experimental results for unlisted analogs.

Advanced Analytical Methodologies in Research Applications

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the isolation and purification of 3-Mercuri-4-Aminobenzenesulfonamide from complex mixtures, a critical step for its accurate characterization and in ensuring the validity of subsequent analytical assessments.

High-performance liquid chromatography (HPLC) stands out as a primary tool for the speciation of mercury and organomercury compounds. capes.gov.br For compounds similar to this compound, reversed-phase HPLC is often employed, utilizing columns such as adamantyl or octadecylsilyl types. nih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and a mobile phase, which can be an organic solvent mixture like methanol (B129727) and water buffered to a specific pH. rsc.orgimeko.org Isocratic elution, where the mobile phase composition remains constant, has proven effective in separating methylmercury (B97897) from inorganic mercury within a short analysis time. nih.gov The selection of the mobile phase and its pH is crucial, as it influences the charge and retention characteristics of the sulfonamide and organomercurial moieties. rsc.org

Gas-liquid chromatography (GLC) has also been explored for the analysis of organomercury compounds. nih.gov This technique separates compounds based on their volatility and interaction with a liquid stationary phase coated on a solid support. While GLC can be effective, the thermal stability of the analyte is a key consideration, as some organomercury compounds may decompose at the high temperatures used in the injector port. nih.gov

For the broader class of sulfonamides, various chromatographic methods have been developed. These often involve extraction from a sample matrix followed by analysis using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov The development of efficient extraction procedures, such as those using acetonitrile (B52724) and subsequent clean-up steps, is critical for achieving low detection limits and high recovery rates. imeko.orgmdpi.com

Table 1: Comparison of Chromatographic Conditions for Related Compounds

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| HPLC | Adamantyl or Octadecylsilyl | Isocratic elution with buffered organic solvent | ICP-MS | Speciation of mercury compounds | nih.gov |

| HPLC | Reversed-phase C18 | Methanol/water with formic acid | HRMS | Determination of sulfonamides | imeko.org |

| GLC | Various | Inert carrier gas | Emission spectrometry | Analysis of organomercury compounds | nih.gov |

| UPLC-MS/MS | Magnetic COF | Acetonitrile | MS/MS | Determination of sulfonamides in food and water | nih.gov |

Advanced Spectrometric Methods (e.g., XRF for binding events)

Advanced spectrometric methods are indispensable for the elemental and structural characterization of this compound and for investigating its interactions with other molecules.

X-ray fluorescence (XRF) spectrometry is a powerful non-destructive technique for elemental analysis, capable of detecting and quantifying mercury content. wikipedia.org XRF works by bombarding a sample with high-energy X-rays, causing the ejection of inner shell electrons. The subsequent filling of these vacancies by outer shell electrons results in the emission of characteristic secondary X-rays, the energy of which is specific to each element. wikipedia.org This technique is particularly useful for screening for mercury contamination on surfaces and in various materials. thermofisher.com Handheld XRF analyzers offer a rapid and field-portable means of detecting mercury. thermofisher.com

In the context of binding events, XRF imaging can be employed to map the spatial distribution of mercury within biological samples, providing insights into its uptake and localization. nih.gov For instance, synchrotron X-ray fluorescence mapping has been used to visualize the distribution of mercury species in tissues, which could be adapted to study the binding of this compound to its biological targets. nih.gov The high sensitivity of techniques like total-reflection X-ray fluorescence (TXRF) allows for the determination of ultra-trace amounts of mercury, which is crucial when studying binding affinities and low-concentration interactions. rsc.org

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another advanced technique that has been used to characterize organomercury bioconjugates. nih.gov This method allows for the accurate mass determination of large molecules and can be used to identify the sites of hapten attachment on proteins, providing direct evidence of binding. nih.gov

Electrochemical Methods in Chemical Analysis

Electrochemical methods offer a sensitive and often low-cost approach for the analysis of electroactive compounds like this compound. The presence of the mercury atom and the aromatic amine group makes this compound amenable to electrochemical detection.

One notable technique combines reversed-phase liquid chromatography with reductive electrochemical detection at a gold-amalgamated mercury electrode. rsc.org This method has been successfully applied to the determination of inorganic mercury and various organomercurials in water samples, achieving low detection limits in the microgram per liter range. rsc.org The principle involves the electrochemical reduction of the mercury species at a specific potential, generating a current that is proportional to the analyte concentration.

Amperometric sensors represent another promising electrochemical approach. These sensors can be designed with high selectivity for mercury ions by incorporating specific organic chelators or ionophores into the electrode material. mdpi.com The sensor's response is based on the change in current upon the binding of mercury to the recognition element. mdpi.com The optimization of parameters such as the applied potential and electrolyte pH is crucial for achieving high sensitivity and selectivity. mdpi.com

Development of Sensing and Detection Protocols

The unique properties of the mercury-sulfur bond and the potential for the sulfonamide group to engage in specific interactions have driven the development of various sensing and detection protocols for organomercury compounds.

A significant area of research involves the creation of whole-cell bacterial sensors. These biosensors can be engineered to express a reporter gene, such as luciferase, in the presence of mercury or organomercury compounds. nih.gov The inclusion of a gene encoding organomercurial lyase, which cleaves the carbon-mercury bond, can enhance the sensitivity and specificity of the sensor for organic mercury species. nih.gov Such sensors have demonstrated the ability to detect nanomolar concentrations of compounds like methylmercury. nih.gov

Chromo-fluorogenic chemosensors provide a visual or fluorescent signal upon binding to mercury ions. nih.gov These sensors are often designed around a fluorophore whose emission properties are altered upon interaction with mercury. The development of such sensors focuses on achieving high selectivity and sensitivity, enabling the on-site and real-time detection of mercury in various samples. nih.gov

Nanomaterial-based sensors have also emerged as a powerful tool for mercury detection. nih.gov For example, triboelectric nanosensors (TENS) fabricated with mercury-sensitive tellurium nanowires have been developed for the self-powered and real-time detection of mercury ions. acs.org These sensors can wirelessly transmit data to a smartphone, offering a convenient platform for remote monitoring. acs.org The high surface area and unique electronic properties of nanomaterials like carbon nanotubes and gold nanoparticles are also being leveraged to construct highly sensitive electrochemical sensors for mercury. mdpi.com

Table 2: Overview of Sensing Protocols for Mercury and Organomercury Compounds

| Sensor Type | Recognition Element | Signal Output | Key Features | Reference |

| Bacterial Biosensor | Engineered bacteria with mer operon | Light (Luciferase) | High sensitivity to organomercurials | nih.gov |

| Chromo-fluorogenic | Fluorophore | Colorimetric/Fluorescent change | On-site, real-time detection | nih.gov |

| Nanosensor (TENS) | Tellurium nanowires | Voltage change | Self-powered, wireless communication | acs.org |

| Amperometric Sensor | Organic chelator/ionophore | Current change | High selectivity | mdpi.com |

Application in Material Science for Functionalized Surfaces

The ability of the thiol group to form a strong bond with mercury makes this compound a candidate for the functionalization of surfaces in material science. This is particularly relevant in the development of materials for affinity chromatography and sensing applications.

Organomercurial agarose (B213101) gels or beads are used to create affinity columns for the separation and purification of thiol-containing compounds, such as certain proteins and peptides, from complex biological mixtures. wikipedia.org The principle relies on the specific and reversible binding of the thiol groups to the immobilized mercury on the solid support. While not specifically documented for this compound, its structure suggests potential for similar applications.

The functionalization of surfaces with amine-containing compounds is a widely used strategy in material science to introduce specific functionalities. cambridge.org Amine-grafted inorganic adsorbents have been developed for applications such as the removal of heavy metals from water. cambridge.org The amine group of this compound could potentially be used to anchor the molecule to a surface, presenting the mercury atom for specific interactions. The design of functionalized polymer surfaces using bioactive compounds is a rapidly growing field, with applications in biomedical devices, textiles, and food packaging. rsc.org The immobilization of molecules like this compound onto such surfaces could impart novel properties, such as selective binding capabilities.

Environmental Chemistry and Biogeochemical Transformations

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For 3-Mercuri-4-Aminobenzenesulfonamide, these pathways are critical in determining its persistence and speciation in the environment.

Photochemical reactions, driven by sunlight, can be a significant degradation pathway for organomercury compounds in aquatic environments. While specific studies on this compound are limited, research on other organic mercury compounds indicates the potential for rapid photochemical decomposition in natural waters. tandfonline.com The process typically involves the cleavage of the carbon-mercury bond upon absorption of UV radiation. For this compound, this would likely lead to the formation of inorganic mercury species and the degradation of the organic sulfonamide portion. The presence of natural photosensitizers in water, such as humic substances, can influence the rate and byproducts of these transformations. researchgate.net

Studies on sulfonamide antibiotics have also shown that they are susceptible to photodegradation. The degradation kinetics can be influenced by factors such as pH, irradiation intensity, and the molecular structure of the specific sulfonamide. nih.gov For instance, the degradation of some sulfonamides is most effective at a slightly alkaline pH of 8.3. nih.gov

The speciation of this compound in water and soil is crucial as it determines its solubility, mobility, and reactivity. As an organomercury compound, it exists alongside other mercury forms, including elemental mercury (Hg⁰), inorganic mercury (Hg²⁺), and other organic complexes like methylmercury (B97897) (CH₃Hg⁺). nih.gov The arylmercury structure of this compound is generally stable to oxygen and water. wikipedia.org

In soil and sediment, the compound's behavior is influenced by the matrix's properties. Factors such as organic matter content, pH, and the presence of other chemicals determine its degradation and sorption. researchgate.netnih.gov The sulfonamide group can interact with soil components, while the mercury atom can form complexes with various ligands. The presence of thiol groups in dissolved organic matter (DOM) is particularly important, as these sulfur-containing ligands strongly bind to mercury, affecting its bioavailability. uconn.edu The bond between mercury and the aromatic ring is resilient, but it can be cleaved under certain chemical conditions. wikipedia.org

Biotransformation Processes (non-toxicological, mechanistic focus)

Biotransformation, the chemical alteration of a substance by living organisms, is a key process in the environmental fate of this compound. This section focuses on the mechanisms of these transformations.

Microbial activity is a primary driver for the degradation of both the sulfonamide and organomercury components of the molecule.

Sulfonamide Degradation: Various bacteria, including species from the genera Pseudomonas, Acinetobacter, and Arthrobacter, are known to degrade sulfonamide antibiotics. nih.govnih.govnih.gov The degradation pathways often involve enzymatic reactions, such as the cleavage of the sulfonamide bond (S-N bond) or hydroxylation of the aromatic ring. nih.govnih.gov For example, some bacteria hydrolyze the amide bond, producing inactive metabolites. nih.gov In other cases, ipso-hydroxylation can occur, leading to the formation of intermediates like p-benzoquinone imine. nih.gov It is plausible that similar enzymatic processes could target the sulfonamide portion of this compound.

Organomercury Degradation: A critical step in the biotransformation of this compound is the cleavage of the carbon-mercury (C-Hg) bond. Some mercury-resistant bacteria possess enzymatic systems capable of this process. For instance, the reductive decomposition of organic mercurials has been observed in cell-free extracts of a mercury-resistant Pseudomonas strain. nih.gov This process typically reduces the mercury to a more volatile and less toxic elemental form.

The bioavailability of this compound dictates its potential for uptake by organisms and subsequent transport through food webs.

Influence of Dissolved Organic Matter (DOM): The bioavailability of mercury compounds is strongly controlled by DOM in aquatic systems. uconn.edu Specifically, sulfur-containing thiol functional groups within DOM can strongly bind to mercury, reducing its availability for uptake by organisms like phytoplankton. uconn.edu Therefore, the concentration and character of DOM in a given environment will significantly influence the bioavailability of the mercury in this compound.

Carrier-Mediated Transport: Studies on other anionic organomercury compounds, such as mersalyl (B1676301), suggest that their transport across biological membranes can be a carrier-mediated process. nih.gov The transport of mersalyl into liver cells, for example, exhibits saturation kinetics and is dependent on sodium and temperature, which are characteristic of carrier-mediated transport. nih.gov It is conceivable that this compound, being an anionic organomercury compound, could be transported by similar carrier proteins that recognize a range of chemically diverse compounds. nih.gov

Analytical Monitoring of Environmental Fate

Tracking the presence and transformation of this compound in the environment requires sophisticated analytical methods capable of speciating different forms of mercury. nih.govvliz.be A challenge in analyzing organomercurials is preventing their transformation during sample collection, storage, and extraction. vliz.be

The analytical procedure generally involves several steps:

Sample Collection and Storage: Using appropriate materials like Pyrex or Teflon is crucial to prevent contamination or loss of the analyte, especially for water samples. vliz.be

Extraction: Aggressive extraction methods, such as acid or solvent extraction, are often required to liberate the mercury species from the sample matrix (e.g., soil, sediment, or biological tissue). vliz.bescispace.com

Separation: Chromatographic techniques are essential for separating different mercury species. tandfonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. tandfonline.comscispace.com

Detection: Highly sensitive detection methods are employed to quantify the separated mercury species.

Below is a table summarizing common analytical techniques used for mercury speciation.

| Analytical Technique | Separation Method | Detection Method | Typical Application |

| GC-ICP-MS | Gas Chromatography (GC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Speciation of volatile mercury compounds in various environmental samples. |

| HPLC-ICP-MS | High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Separation and quantification of polar and ionic mercury species in water. vliz.be |

| CV-AAS | - | Cold-Vapor Atomic Absorption Spectrometry (CV-AAS) | Frequently used for accurate measurement of total mercury due to its simplicity and reproducibility. nih.gov |

| CV-AFS | - | Cold-Vapor Atomic Fluorescence Spectrometry (CV-AFS) | A popular, extremely sensitive, and selective detector for mercury analysis. vliz.be |

These instrumental methods provide the high sensitivity needed to monitor trace amounts of mercury compounds in the environment. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies

The synthesis of organomercurial sulfonamides, including 3-Mercuri-4-Aminobenzenesulfonamide, has traditionally relied on established methods. However, future research is anticipated to focus on the development of more efficient, selective, and environmentally benign synthetic routes.

Key areas for exploration include:

Catalytic C-H Activation/Mercuration: A significant advancement would be the development of catalytic systems, potentially using transition metals, to directly install the mercury group onto the aminobenzenesulfonamide backbone. This would represent a more atom-economical approach compared to classical methods that may involve multiple steps and stoichiometric reagents.

Flow Chemistry Methodologies: The use of microreactor or flow chemistry systems could offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer handling of reactive mercury intermediates.

Alternative Mercurating Agents: Research into novel mercurating agents with tailored reactivity and selectivity could provide access to a wider range of organomercurial sulfonamides with diverse substitution patterns.

Biosynthetic Approaches: While challenging, the exploration of enzymatic or microbial systems for the synthesis of organosulfur compounds like sulfonamides is an emerging field. nih.gov Investigating the potential for biocatalytic mercuration could lead to highly specific and sustainable synthetic pathways.

A comparative table of traditional versus potential future synthetic strategies is presented below:

| Feature | Traditional Synthetic Methods | Novel Synthetic Strategies |

| Approach | Often multi-step, stoichiometric reactions. | Catalytic, continuous flow, or biocatalytic processes. |

| Efficiency | Moderate to good yields, but can be labor-intensive. | Potentially higher throughput and improved yields. |

| Selectivity | Can require protecting groups to achieve desired regioselectivity. | Aims for high regioselectivity through catalyst or enzyme control. |

| Sustainability | May generate significant chemical waste. | Focus on atom economy and reduced environmental impact. |

Design of Next-Generation Organomercurial Sulfonamides for Specific Research Applications

The unique chemical properties imparted by both the organomercurial and sulfonamide moieties suggest that next-generation analogs of this compound could be designed for highly specific applications. This involves the strategic modification of the core structure to fine-tune its properties.

Future design strategies will likely focus on:

Probes for Thiol-Containing Biomolecules: Leveraging the high affinity of mercury for sulfur, novel compounds could be designed as highly specific probes for detecting and quantifying thiol-containing molecules, such as cysteine residues in proteins. Modifications to the aminobenzenesulfonamide scaffold could incorporate fluorophores or other reporter groups for visualization.

Enzyme Inhibitors: The sulfonamide group is a well-known pharmacophore in various enzyme inhibitors. By systematically altering the substituents on the aromatic ring and the sulfonamide nitrogen, new generations of organomercurial sulfonamides could be developed as potent and selective inhibitors for specific enzymes, where the mercury atom could play a crucial role in binding to active site residues.

Catalysis: Organomercurial compounds have been explored for their catalytic activities. wikipedia.orgslideshare.net Future research could involve the design of chiral organomercurial sulfonamides for asymmetric catalysis, or their immobilization on solid supports to create recyclable catalysts.

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the biological interactions of this compound, a shift from single-endpoint assays to integrated multi-omics approaches is anticipated. This holistic strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the compound's effects at a systems level. nih.gov

Emerging research avenues in this area include:

Proteomics for Target Identification: Utilizing chemical proteomics, derivatives of this compound can be used as baits to identify their protein binding partners within a complex biological sample. This can reveal direct molecular targets and off-target effects.

Transcriptomics and Metabolomics for Pathway Analysis: By analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) in cells or organisms exposed to the compound, researchers can identify the metabolic and signaling pathways that are perturbed. This can provide crucial insights into its mechanism of action.

Integrated Data Analysis: The primary challenge and opportunity lie in the computational integration of these large datasets. nih.gov Advanced bioinformatics tools will be essential to build predictive models of the compound's biological activity and to identify potential biomarkers of its effects.

| Omics Technology | Information Gained | Potential Application for this compound |

| Genomics | DNA sequence variations affecting response. | Identifying genetic predispositions to sensitivity or resistance. |

| Transcriptomics | Changes in gene expression. | Understanding the cellular response and signaling pathways affected. |

| Proteomics | Changes in protein abundance and modifications. | Direct identification of protein targets and downstream effects. |

| Metabolomics | Changes in small molecule metabolites. | Elucidating the impact on cellular metabolism. |

Advanced Materials Science Applications

The unique structure of this compound, containing a heavy metal, an aromatic ring, and reactive functional groups, makes it an intriguing building block for advanced materials. solubilityofthings.com While this area is largely unexplored for this specific compound, future research could venture into several exciting directions.

Potential applications in materials science include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the sulfonamide and amino groups can act as ligands for other metal ions. This could enable the synthesis of novel coordination polymers or MOFs with interesting electronic, optical, or catalytic properties. The presence of mercury within the polymer backbone could lead to materials with unique luminescent or conductive characteristics.

Sensors: The compound could be incorporated into polymer films or attached to nanoparticle surfaces to create chemical sensors. The high affinity of the mercury atom for anions and other nucleophiles could be exploited for the selective detection of specific analytes.

Self-Assembling Systems: The interplay of aromatic stacking, hydrogen bonding from the sulfonamide and amino groups, and potential mercuriophilic interactions could be harnessed to create well-defined supramolecular assemblies in the solid state or in solution.

Expanding Computational Methodologies for Predictive Research

Computational chemistry and molecular modeling are powerful tools for investigating the properties and interactions of molecules, thereby guiding experimental research. nih.gov For organomercurial compounds, these methods are particularly valuable for predicting behavior and understanding mechanisms at the atomic level. berscience.org

Future computational research on this compound is expected to involve:

Quantum Chemical Calculations: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to accurately predict the electronic structure, reactivity, and spectroscopic properties of the molecule. berscience.org This can aid in the design of new synthetic routes and in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or bound to a biological target. nih.gov This can provide insights into its conformational preferences, solvation, and binding thermodynamics.

Predictive Modeling of Bioaccumulation and Environmental Fate: Given the presence of mercury, computational models can be developed to predict the potential for bioaccumulation and the environmental transport and transformation of the compound. researchgate.net This is crucial for assessing the environmental impact of any potential applications.

Virtual Screening and Drug Design: Should the compound or its derivatives be explored for therapeutic applications, computational docking and virtual screening could be used to identify potential biological targets and to design new analogs with improved binding affinity and selectivity.

Q & A

Q. What are the established synthesis protocols for 3-Mercuri-4-Aminobenzenesulfonamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves diazenyl coupling reactions or mercury coordination with sulfonamide precursors. For example, Al-Rufaie (2016) demonstrated refluxing 4-amino derivatives with metal salts (e.g., Hg²⁺) under nitrogen to form stable complexes, followed by purification via column chromatography . Intermediates are characterized using thin-layer chromatography (TLC) and spectroscopic methods (FT-IR, NMR). Mercury content is quantified via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry.

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer: